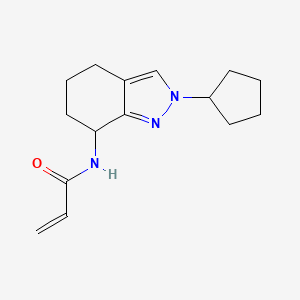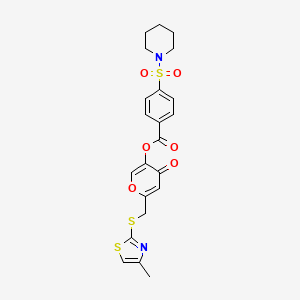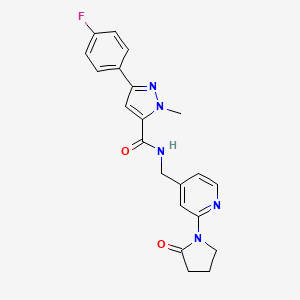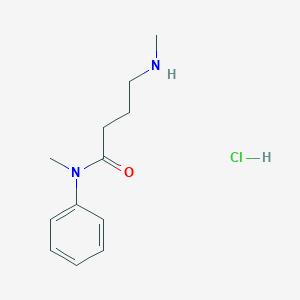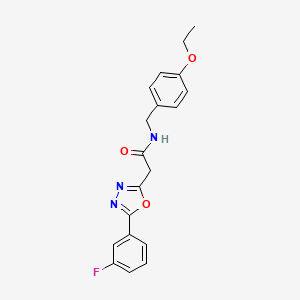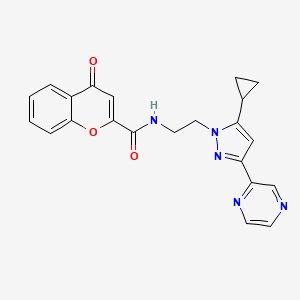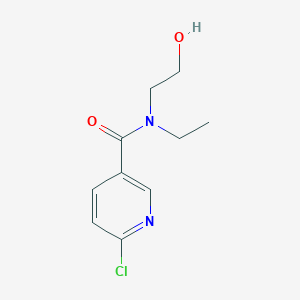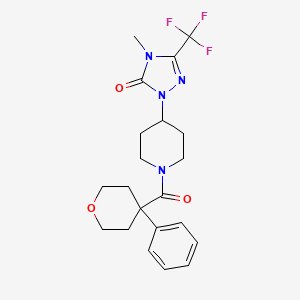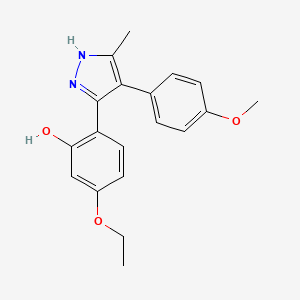
5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol” is an organic compound. It contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 imine (aromatic), 1 aromatic hydroxyl, and 2 ethers (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound includes two six-membered aromatic rings, an imine group, an aromatic hydroxyl group, and two aromatic ether groups . The molecular weight of this compound is approximately 271.31108 g/mol .
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations The study on molecular docking and quantum chemical calculations provides insights into the molecular structure, vibrational spectra, and intramolecular charge transfer. These properties are crucial for understanding the interaction mechanisms of chemical compounds at the molecular level, with applications in drug discovery and material science. The research highlights the utility of DFT calculations in predicting the biological effects based on molecular docking results, offering a pathway to explore the potential therapeutic applications of complex organic compounds (A. Viji et al., 2020).
Antioxidant Activity and Chemical Composition Investigations into the phenolic content and antioxidant activity of ethanolic extracts from various plants have led to the identification of compounds with significant radical scavenging activity. These findings are essential for the development of natural antioxidants, which can be used in food preservation, pharmaceuticals, cosmetics, and therapeutic industries, highlighting the importance of agricultural waste biomass conversion into high-value products (F. León et al., 2014).
Microwave-assisted Synthesis and Antimicrobial Activity The microwave-assisted synthesis of novel compounds and their evaluation for antimicrobial activity demonstrate the efficiency of modern synthetic methods in producing potential antimicrobial agents. This research is particularly relevant in addressing the urgent need for new antimicrobials due to the rising threat of antibiotic-resistant pathogens. Molecular docking studies further provide a basis for understanding the mechanism of action of these compounds (D. Ashok et al., 2016).
Corrosion Inhibition in Industrial Applications Research on the corrosion inhibition properties of pyrazoline derivatives offers valuable insights into their potential applications in protecting metals against corrosion, especially in harsh industrial environments such as petroleum refining. These findings are critical for the development of more effective and environmentally friendly corrosion inhibitors, contributing to the sustainability and longevity of industrial infrastructure (H. Lgaz et al., 2020).
Synthesis and Evaluation of Thiazoles as Antioxidant Additives The synthesis and evaluation of thiazoles as antioxidant additives for lubricating oils underline the role of chemical compounds in improving the performance and lifespan of industrial oils. This research contributes to the field of petroleum engineering by providing new solutions to enhance the antioxidant properties of lubricants, which is essential for the efficient operation of machinery (F. A. Amer et al., 2011).
Eigenschaften
IUPAC Name |
5-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-24-15-9-10-16(17(22)11-15)19-18(12(2)20-21-19)13-5-7-14(23-3)8-6-13/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXKXYGHZOJILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=C(C=C3)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6Z)-3-ethoxy-6-[4-(4-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

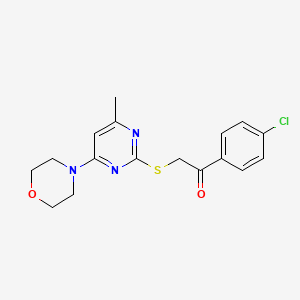
![5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479253.png)
![3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2479255.png)
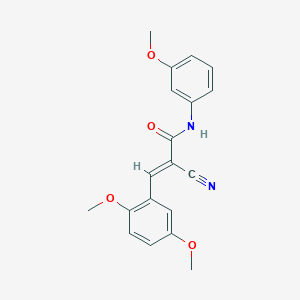
![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2479257.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)
